molecular formula C20H25N7O4 B12638063 Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12638063
M. Wt: 427.5 g/mol
InChI Key: XIUDDBKFOKUBNS-UHFFFAOYSA-N
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Description

Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an imidazole ring, a pyrido[3,2-d]pyrimidine core, and various functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing molecules and pyrido[3,2-d]pyrimidine derivatives. Examples include:

  • 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
  • 2-Methyl-5-nitroimidazole-1-acetic acid
  • Benzimidazoles

Uniqueness

Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structural complexity and versatility make it a valuable compound for scientific studies .

Properties

Molecular Formula

C20H25N7O4

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H25N7O4/c1-25(6-9-29-2)15-12-14(19(28)30-3)22-17-16(15)23-20(27-5-4-21-13-27)24-18(17)26-7-10-31-11-8-26/h4-5,12-13H,6-11H2,1-3H3

InChI Key

XIUDDBKFOKUBNS-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=CC(=NC2=C1N=C(N=C2N3CCOCC3)N4C=CN=C4)C(=O)OC

Origin of Product

United States

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